N~5~-(Diaminomethylidene)-L-ornithyl-L-leucyl-L-lysyl-L-tyrosyl-L-lysine
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Overview
Description
N~5~-(Diaminomethylidene)-L-ornithyl-L-leucyl-L-lysyl-L-tyrosyl-L-lysine is a complex peptide compound with potential applications in various scientific fields. This compound is characterized by its unique sequence of amino acids, which include ornithine, leucine, lysine, and tyrosine. The presence of the diaminomethylidene group adds to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-(Diaminomethylidene)-L-ornithyl-L-leucyl-L-lysyl-L-tyrosyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The initial amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid, with its protecting group, is activated and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.
Cleavage: The completed peptide is cleaved from the resin and deprotected.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N~5~-(Diaminomethylidene)-L-ornithyl-L-leucyl-L-lysyl-L-tyrosyl-L-lysine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: Disulfide bonds, if present, can be reduced to thiols.
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Formation of dityrosine or other oxidized derivatives.
Reduction: Cleavage of disulfide bonds to yield free thiols.
Substitution: Introduction of alkyl or acyl groups to the amino side chains.
Scientific Research Applications
N~5~-(Diaminomethylidene)-L-ornithyl-L-leucyl-L-lysyl-L-tyrosyl-L-lysine has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications in targeting specific proteins or pathways in diseases.
Industry: Utilized in the development of peptide-based materials and sensors.
Mechanism of Action
The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-L-leucyl-L-lysyl-L-tyrosyl-L-lysine involves its interaction with specific molecular targets. The diaminomethylidene group can form hydrogen bonds and electrostatic interactions with target proteins, influencing their structure and function. The peptide sequence allows for specific binding to receptors or enzymes, modulating their activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-tryptophan
- N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-alpha-aspartyl-L-valyl-L-tyrosine
Uniqueness
N~5~-(Diaminomethylidene)-L-ornithyl-L-leucyl-L-lysyl-L-tyrosyl-L-lysine is unique due to its specific amino acid sequence and the presence of multiple lysine residues, which can enhance its binding affinity and specificity. The inclusion of tyrosine allows for potential oxidative modifications, adding to its versatility in research applications.
Properties
CAS No. |
664341-40-6 |
---|---|
Molecular Formula |
C33H58N10O7 |
Molecular Weight |
706.9 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C33H58N10O7/c1-20(2)18-26(42-28(45)23(36)8-7-17-39-33(37)38)30(47)40-24(9-3-5-15-34)29(46)43-27(19-21-11-13-22(44)14-12-21)31(48)41-25(32(49)50)10-4-6-16-35/h11-14,20,23-27,44H,3-10,15-19,34-36H2,1-2H3,(H,40,47)(H,41,48)(H,42,45)(H,43,46)(H,49,50)(H4,37,38,39)/t23-,24-,25-,26-,27-/m0/s1 |
InChI Key |
WIANRTSTVYBLDB-IRGGMKSGSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
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